[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid
CAS No.: 1087605-38-6
Cat. No.: VC7258786
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.21
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1087605-38-6 | 
|---|---|
| Molecular Formula | C7H8N2O3S | 
| Molecular Weight | 200.21 | 
| IUPAC Name | 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | 
| Standard InChI | InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | 
| Standard InChI Key | NCQKNICRGJMBGC-UHFFFAOYSA-N | 
| SMILES | CSC1=NC=C(C(=O)N1)CC(=O)O | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring substituted with three functional groups:
- 
Hydroxyl (-OH) at position 4, enhancing solubility in polar solvents.
 - 
Methylthio (-SCH) at position 2, contributing to hydrophobic interactions in biological systems .
 - 
Acetic acid (-CHCOOH) at position 5, enabling hydrogen bonding and salt formation .
 
The IUPAC name, 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid, reflects its tautomeric form in aqueous solutions .
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.24 g/mol | |
| CAS Number | 1087605-38-6 | |
| Solubility | Polar solvents (e.g., DMSO) | |
| pKa (estimated) | ~3.1 (carboxylic acid) | 
Synthesis and Manufacturing
Cyclization-Based Routes
A primary synthesis method involves cyclization reactions starting from thiourea derivatives and β-keto esters. For example, condensation of methyl 3-(methylthio)-3-oxopropanoate with urea under acidic conditions yields the pyrimidine ring, followed by hydrolysis to introduce the acetic acid group.
Alternative Approaches
- 
Nucleophilic Substitution: Reacting 4-hydroxypyrimidine with methyl iodide in the presence of a base introduces the methylthio group .
 - 
Oxidative Functionalization: Sulfur-containing precursors are oxidized to achieve the desired substitution pattern, though this method requires stringent temperature control.
 
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges | 
|---|---|---|---|
| Cyclization | 65–75 | ≥95 | Byproduct formation | 
| Nucleophilic Substitution | 50–60 | 90–92 | Competing side reactions | 
| Oxidative Functionalization | 40–55 | 85–88 | Oxygen sensitivity | 
| Parameter | Recommendation | 
|---|---|
| Permissible Exposure Limit (PEL) | Not established; treat as hazardous | 
| Engineering Controls | Negative-pressure enclosures | 
| Storage | Tightly sealed, desiccated, 2–8°C | 
Comparative Analysis with Structural Analogs
[6-Hydroxy-2-methylpyrimidin-4-yl]acetic Acid
This analog (PubChem CID 135823848) lacks the methylthio group, resulting in:
2-Methylthio-4-aminopyrimidines
Amino-substituted variants show enhanced kinase inhibition but higher toxicity (LD 120 mg/kg vs. 250 mg/kg for the hydroxyl derivative) .
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